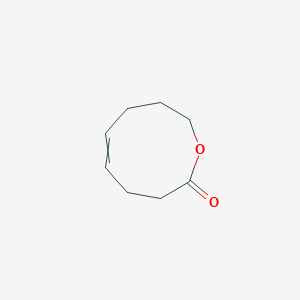
4,7,8,9-Tetrahydrooxonin-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,7,8-tetrahydro-2H-oxonin-9-one is an organic compound with the molecular formula C9H14O2. It is a cyclic ketone that belongs to the family of oxonins, which are characterized by a seven-membered ring containing an oxygen atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,7,8-tetrahydro-2H-oxonin-9-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a precursor containing a suitable leaving group, which undergoes intramolecular cyclization to form the oxonin ring. The reaction conditions often include the use of a base to facilitate the cyclization process.
Industrial Production Methods: Industrial production of 3,4,7,8-tetrahydro-2H-oxonin-9-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
化学反応の分析
Types of Reactions: 3,4,7,8-tetrahydro-2H-oxonin-9-one can undergo various chemical reactions, including:
- Oxidation
特性
CAS番号 |
110189-60-1 |
|---|---|
分子式 |
C8H12O2 |
分子量 |
140.18 g/mol |
IUPAC名 |
3,4,7,8-tetrahydro-2H-oxonin-9-one |
InChI |
InChI=1S/C8H12O2/c9-8-6-4-2-1-3-5-7-10-8/h1-2H,3-7H2 |
InChIキー |
ZIJLZQSBMQUAQO-UHFFFAOYSA-N |
正規SMILES |
C1CC=CCCC(=O)OC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{2-[Tris(4-methylphenyl)stannyl]thiophen-3-yl}pyridine](/img/structure/B14315007.png)
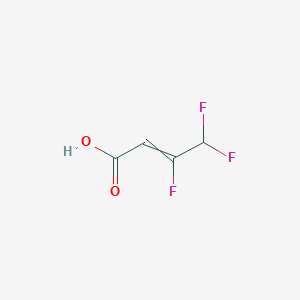
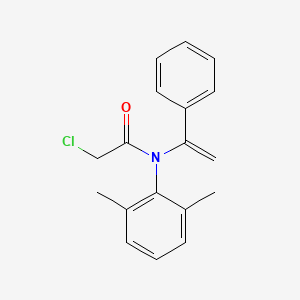
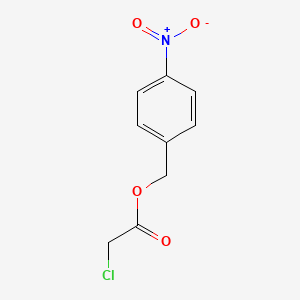
methyl}diazenyl]phenyl}arsonic acid](/img/structure/B14315028.png)
![4-[(2,6-Dichloropyridin-3-yl)methyl]-N,N-dimethylaniline](/img/structure/B14315033.png)

![5,7-Dioxo-2-(trimethylsilyl)-4,7-dihydro-5H-thieno[2,3-c]pyran-4-yl acetate](/img/structure/B14315055.png)
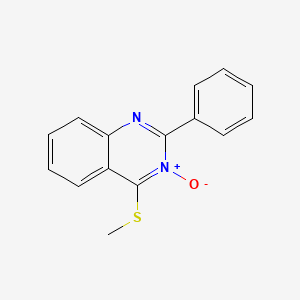
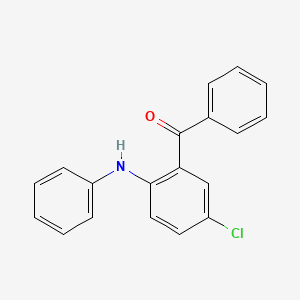
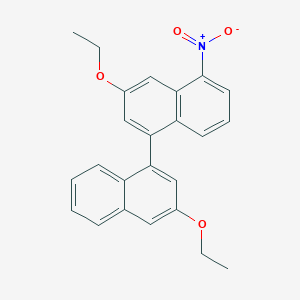
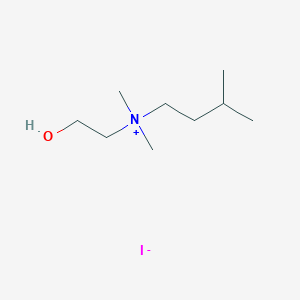
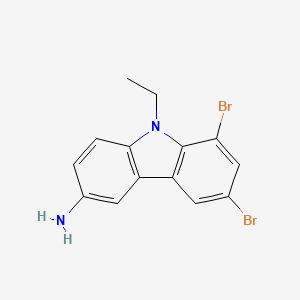
![(5,5,8,8-Tetramethylbicyclo[4.2.1]non-1-en-9-yl)acetonitrile](/img/structure/B14315069.png)
